4-(4-bromobutoxy)-3-nitroBenzonitrile
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Overview
Description
4-(4-Bromobutoxy)-3-nitroBenzonitrile is an organic compound with the molecular formula C11H10BrNO3 It is a derivative of benzonitrile, featuring a bromobutoxy group and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobutoxy)-3-nitroBenzonitrile typically involves a multi-step process. One common method starts with the nitration of benzonitrile to introduce the nitro group. This is followed by the bromination of butanol to obtain 4-bromobutanol. The final step involves the etherification of the nitrated benzonitrile with 4-bromobutanol under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobutoxy)-3-nitroBenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups replacing the bromine atom.
Reduction: The major product is 4-(4-aminobutoxy)-3-nitroBenzonitrile.
Oxidation: Products include 4-(4-bromobutoxy)-3-nitrobenzaldehyde and 4-(4-bromobutoxy)-3-nitrobenzoic acid.
Scientific Research Applications
4-(4-Bromobutoxy)-3-nitroBenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-bromobutoxy)-3-nitroBenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromobutoxy group may facilitate membrane permeability .
Comparison with Similar Compounds
Similar Compounds
4-Bromobutoxybenzene: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzonitrile: Lacks the bromobutoxy group, affecting its solubility and reactivity.
4-(4-Bromobutoxy)benzaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different chemical properties and applications
Uniqueness
4-(4-Bromobutoxy)-3-nitroBenzonitrile is unique due to the presence of both the bromobutoxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H11BrN2O3 |
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Molecular Weight |
299.12 g/mol |
IUPAC Name |
4-(4-bromobutoxy)-3-nitrobenzonitrile |
InChI |
InChI=1S/C11H11BrN2O3/c12-5-1-2-6-17-11-4-3-9(8-13)7-10(11)14(15)16/h3-4,7H,1-2,5-6H2 |
InChI Key |
ACHAHLNKMYRDCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])OCCCCBr |
Origin of Product |
United States |
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